

# 3-Bromopyridine-2-carboxylic acid IUPAC name

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Compound of Interest

Compound Name: 3-Bromopyridine-2-carboxylic Acid

Cat. No.: B021943

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An In-depth Technical Guide to 3-Bromopyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Bromopyridine-2-carboxylic acid**, also known by its IUPAC name, is a versatile heterocyclic building block crucial in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure, which features a pyridine ring functionalized with both a bromine atom and a carboxylic acid group, provides two distinct and reactive sites for chemical modification. This dual functionality makes it an invaluable intermediate for constructing complex molecular architectures.[1]

This compound, also commonly referred to as 3-Bromopicolinic acid, serves as a key starting material in the synthesis of a wide range of high-value compounds, including pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic placement of the reactive groups allows for participation in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions at the bromine-substituted position and standard carboxylic acid derivations such as amidation and esterification.[3] Its utility in the development of novel therapeutic agents is an area of active research.

# **Physicochemical and Spectroscopic Properties**

The physical and chemical properties of **3-Bromopyridine-2-carboxylic acid** are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

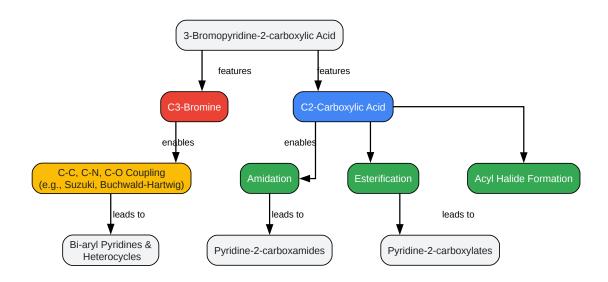


Property	Value
IUPAC Name	3-Bromopyridine-2-carboxylic acid
Synonyms	3-Bromopicolinic acid
CAS Number	30683-23-9
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrNO <sub>2</sub>
Molecular Weight	202.01 g/mol
Appearance	White to yellow or off-white solid/powder
Melting Point	141-144 °C
Boiling Point	315.7 ± 27.0 °C (Predicted)
Density	1.813 g/cm <sup>3</sup>
рКа	2.29 ± 0.10 (Predicted)
Storage Conditions	2-8°C, under inert atmosphere

# **Chemical Reactivity and Synthetic Applications**

The synthetic utility of **3-Bromopyridine-2-carboxylic acid** stems from the orthogonal reactivity of its two functional groups. The bromine atom at the C3 position acts as an excellent leaving group for metal-catalyzed cross-coupling reactions, while the carboxylic acid at the C2 position allows for a range of derivatization reactions.





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Caption: Logical relationship of functional groups and reactivity.

This dual reactivity makes it a cornerstone intermediate for building complex molecules, particularly in the synthesis of enzyme inhibitors and other biologically active compounds. For example, it is used in the preparation of macrocyclic glucagon-like peptide 1 (GLP-1) receptor agonists.[1]

# **Experimental Protocols**

The following sections provide detailed methodologies for the synthesis of **3-Bromopyridine-2-carboxylic acid** and its subsequent use in a representative cross-coupling reaction.



# Synthesis of 3-Bromopyridine-2-carboxylic Acid via Oxidation

This protocol is adapted from a common method for synthesizing pyridine carboxylic acids, which involves the oxidation of a methylpyridine precursor.



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Caption: Experimental workflow for the synthesis of the title compound.

#### Materials:

- 3-Bromo-2-methylpyridine
- Potassium permanganate (KMnO<sub>4</sub>)
- Hydrochloric acid (HCI), concentrated
- Isopropanol
- Deionized water
- 500 mL three-neck round-bottom flask
- · Mechanical stirrer, thermometer, and reflux condenser

#### Procedure:

- Reaction Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, thermometer, and reflux condenser. Charge the flask with 3-bromo-2-methylpyridine (0.1 mol) and 200 mL of deionized water.
- Heating: Begin stirring and gently heat the mixture to 75-80°C.

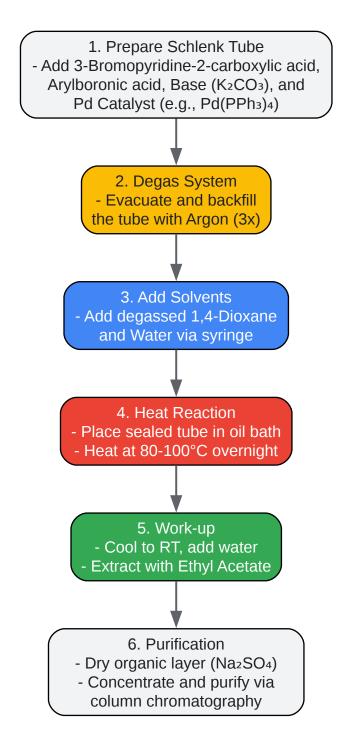


- Oxidation: Once the temperature is stable, begin adding potassium permanganate (0.25 mol) in small portions over 1-2 hours. The reaction is exothermic; control the addition rate to maintain the temperature between 80-82°C.
- Reaction Monitoring: After the final addition of KMnO<sub>4</sub>, continue stirring the mixture at 80°C for an additional 30-60 minutes until the purple color of permanganate has disappeared, indicating the reaction is complete. The mixture will be a brown slurry of manganese dioxide (MnO<sub>2</sub>).
- Quenching and Filtration: Cool the reaction mixture to room temperature. Carefully add a small amount of isopropanol to quench any unreacted KMnO<sub>4</sub>. Filter the mixture through a pad of celite to remove the MnO<sub>2</sub> precipitate. Wash the filter cake with a small amount of warm water.
- Acidification and Isolation: Combine the filtrate and washings and cool the solution in an ice bath. Slowly acidify the clear filtrate with concentrated HCl to a pH of 3-4. A white precipitate of 3-Bromopyridine-2-carboxylic acid will form.
- Purification: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the product with a small amount of cold deionized water and dry under vacuum to yield the final product.

## **Suzuki-Miyaura Cross-Coupling Reaction**

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **3-Bromopyridine-2-carboxylic acid** with an arylboronic acid.





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Caption: Workflow for a typical Suzuki cross-coupling reaction.

Materials:

• 3-Bromopyridine-2-carboxylic acid (1.0 equiv)



- Arylboronic acid (1.2 equiv)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.05 equiv)
- 1,4-Dioxane and Water (e.g., 4:1 mixture), degassed
- · Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Schlenk tube or pressure vessel

#### Procedure:

- Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add 3-Bromopyridine 2-carboxylic acid, the arylboronic acid, potassium carbonate, and the palladium catalyst.
- Degassing: Seal the tube with a rubber septum, and then evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
- Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
- Heating: Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath at 80-100°C. Stir the reaction mixture overnight (12-24 hours).
- Reaction Work-up: After cooling to room temperature, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
- Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired bi-aryl product.



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## References

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